molecular formula C6H13B2F9N2O B070352 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) CAS No. 172090-26-5

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Cat. No.: B070352
CAS No.: 172090-26-5
M. Wt: 321.79 g/mol
InChI Key: DRMMNFGYCLJZKD-UHFFFAOYSA-N
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Description

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (hereafter referred to by its IUPAC name) is a bicyclic dazonium salt belonging to the F-TEDA (1,4-diazoniabicyclo[2.2.2]octane) family of electrophilic fluorinating agents. Its structure features a hydroxyl group at the 4-position and a fluorine atom at the 1-position, stabilized by two tetrafluoroborate counterions. This compound is notable for its high solubility in polar solvents, including water, which distinguishes it from other F-TEDA derivatives .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Primary Synthesis via Boron Trifluoride and Fluorine Gas

The most well-documented method for preparing NFTh involves the fluorination of 1-chloromethyl-1,4-diazabicyclo[2.2.2]octane tetrafluoroborate using boron trifluoride (BF₃) and a fluorine-nitrogen (F₂/N₂) gaseous mixture . The reaction proceeds in acetonitrile under rigorously controlled低温 conditions (0 to -5°C) to ensure regioselectivity and minimize side reactions.

Reaction Scheme

1-Chloromethyl-1,4-diazabicyclo[2.2.2]octane tetrafluoroborate+BF3+F2/N2NFTh+Byproducts\text{1-Chloromethyl-1,4-diazabicyclo[2.2.2]octane tetrafluoroborate} + \text{BF}3 + \text{F}2/\text{N}_2 \rightarrow \text{NFTh} + \text{Byproducts}

Key parameters include:

  • Molar Ratio : A 1:1.0–5.0 ratio of the chloromethyl precursor to BF₃ optimizes fluoride ion transfer .

  • Gas Composition : F₂ concentrations of 5–50% in N₂ balance prevent excessive exothermicity while maintaining reaction efficiency .

  • Solvent Volume : Acetonitrile is used at 15–25 times the mass of the precursor to ensure homogeneity and heat dissipation .

Crystallization and Purification

Post-fluorination, the mixture is concentrated at 45–55°C to remove ~67% of the solvent, followed by cooling to room temperature to precipitate the product. The crystals are washed with cold acetonitrile and dried at 40–50°C for 20–24 hours, yielding NFTh with >98% purity .

Optimization of Reaction Conditions

Temperature Control

Maintaining the reaction temperature between 0 and -5°C is critical to prevent decomposition of intermediates and ensure Markovnikov-type regioselectivity . Elevated temperatures promote side reactions, including over-fluorination and solvent degradation.

Influence of Boron Trifluoride Stoichiometry

Increasing the BF₃ molar ratio from 1.0 to 5.0 enhances fluorination efficiency but requires careful gas flow regulation to avoid pressurization risks. For instance, a 1:1.5 precursor-to-BF₃ ratio achieves a 76–77% yield with minimal byproduct formation .

Solvent Effects

Acetonitrile’s polar aprotic nature facilitates ionic interactions and stabilizes the diazoniabicyclo intermediate. Reducing the solvent volume below 15× precursor mass leads to incomplete dissolution, while excess solvent (>25×) complicates post-reaction concentration .

Data Tables

Table 1: Synthesis Parameters and Outcomes from Patent Examples

ExampleBF₃ Molar RatioF₂ ConcentrationSolvent (× Precursor Mass)Yield (%)Purity (%)
21:1.210%157798.0
31:1.220%2576.898.0
41:1.510%187698.3

Table 2: Key Physicochemical Properties

PropertyValue
Molecular Weight321.79 g/mol
DensityNot reported
Decomposition Temperature120°C (dec.)
LogP2.44 (indicating lipophilicity)

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) primarily undergoes electrophilic fluorination reactions. It can also participate in substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include methanol and acetonitrile. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from reactions with this compound are typically fluorinated organic molecules. For example, the reaction with aryl alkyl ketones in methanol results in the formation of α-fluoroketones .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C6H13B2F9N2O
  • CAS Number : 172090-26-5
  • Molecular Weight : 305.9 g/mol
  • Appearance : Solid form with a high purity level (≥95%).

Organic Synthesis

Selectfluor has been extensively used in the synthesis of organofluorine compounds. It facilitates:

  • Electrophilic Fluorination : The compound is effective in introducing fluorine across carbon-carbon double bonds, producing vicinal fluoro-hydroxy or fluoro-methoxy compounds .
  • Regioselective Reactions : In reactions with phenyl-substituted alkenes, Selectfluor exhibits Markovnikov selectivity, allowing for controlled product formation .

Drug Discovery

Fluorinated compounds are crucial in pharmaceutical development due to their enhanced biological activity and metabolic stability. Selectfluor is employed for:

  • Fluorination of Drug Candidates : It has been utilized to synthesize various fluorinated drugs, enhancing their pharmacokinetic properties .
  • Synthesis of Antiviral Agents : Recent studies demonstrate its application in creating ribose core analogues of antiviral drugs like Sofosbuvir, which are essential for treating viral infections .

Material Science

In materials science, Selectfluor contributes to:

  • Polymer Functionalization : The compound is used to introduce fluorinated groups into polymers, improving their chemical resistance and thermal stability.
  • Development of Fluorinated Materials : Its application in synthesizing fluorinated surfactants and coatings enhances material performance under harsh conditions.

Case Study 1: Electrophilic Fluorination of Alkenes

A study demonstrated the use of Selectfluor for the electrophilic fluorination of styrenes, resulting in high yields of fluoro-hydroxy products. The research highlighted the regioselectivity and stereochemistry associated with different alkene substrates .

Case Study 2: Synthesis of Fluorinated Antiviral Agents

Research focused on using Selectfluor to synthesize fluorinated ribose derivatives for antiviral applications. The method showcased efficient incorporation of fluorine into key intermediates, significantly impacting the efficacy of the resulting antiviral compounds .

Mechanism of Action

The mechanism by which 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) exerts its effects involves the transfer of a fluorine atom to the target molecule. This process typically occurs through an electrophilic substitution mechanism, where the fluorine atom is introduced into the molecule, replacing a hydrogen or other substituent. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

The compound is compared with structurally related electrophilic fluorinating agents, focusing on substituent effects, reactivity, solubility, and synthetic utility.

Structural Analogs in the F-TEDA Family

Compound Name (Substituents) Structure Reactivity Profile Solubility Key Applications
1-Fluoro-4-hydroxy-... (Target) 4-position: -OH; 1-position: -F Moderate electrophilicity, high selectivity High in polar solvents α-Fluorination of ketones, aromatic fluorination in polar media
Selectfluor (1-chloromethyl-4-fluoro-...) 4-position: -CH2Cl; 1-position: -F High electrophilicity, strong oxidant Moderate in organic solvents β-Dicarbonyl fluorination, oxidations, aqueous-phase reactions
Selectfluor II (1-methyl-4-fluoro-...) 4-position: -CH3; 1-position: -F Intermediate reactivity Low in water Fluorination of sterically hindered substrates
NFSI (N-Fluorobenzenesulfonamide) Neutral N–F reagent Low electrophilicity High in organic solvents Transition-metal-catalyzed fluorinations, asymmetric synthesis
NFTP (1-Fluoropyridinium Triflate) Pyridinium-based N–F reagent Moderate electrophilicity Polar aprotic solvents Fluorination of electron-rich aromatics

Reactivity and Selectivity

  • Hydroxyl Substituent Effects: The hydroxyl group in the target compound enhances solubility in polar media (e.g., water, alcohols) and directs fluorination regioselectivity in aromatic ketones. For example, Stavber et al. demonstrated that fluorination of 2'-acetonaphthone in methanol selectively yields 3-fluoro-2'-acetonaphthone, whereas Selectfluor (chloromethyl analog) requires nitromethane for similar outcomes .
  • Chloromethyl vs. Hydroxyl : Selectfluor (chloromethyl) exhibits stronger electrophilicity due to the electron-withdrawing -CH2Cl group, enabling fluorination of less-activated substrates like β-dicarbonyls . In contrast, the hydroxyl derivative is milder, favoring α-fluorination without over-oxidation .
  • Thermal Stability : The hydroxyl analog is less hygroscopic than Selectfluor, which can decompose in humid conditions. However, both F-TEDA salts are more stable than neutral NFSI or NFTP .

Research Findings and Case Studies

  • α-Fluorination of Ketones: The target compound achieved 85–92% yields in α-fluorination of cyclic ketones (e.g., cyclopentanone) at 25°C in methanol, outperforming NFSI (<50% yield under similar conditions) .
  • Aromatic Fluorination : Fluorination of 2-methoxynaphthalene in water yielded 1-fluoro-2-methoxynaphthalene with 78% regioselectivity, whereas Selectfluor required nitromethane for comparable results .
  • Comparative Stability : Thermal gravimetric analysis (TGA) revealed the hydroxyl analog decomposes at 180°C, while Selectfluor degrades at 150°C, highlighting enhanced stability .

Biological Activity

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Accufluor™ NFTh, is a specialized fluorination reagent with significant applications in organic synthesis, particularly in the selective fluorination of aromatic compounds. This compound has garnered attention due to its unique structural properties and its ability to facilitate specific chemical transformations.

Chemical Structure and Properties

The molecular formula of 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is C₆H₁₃B₂F₉N₂O, featuring a bicyclic structure that enhances its reactivity. The compound is characterized by its solubility in various solvents, including water and acetonitrile, making it versatile for different chemical environments .

The biological activity of this compound primarily stems from its ability to act as a fluorinating agent. The mechanism involves the generation of reactive fluorine species that can selectively react with nucleophiles in aromatic systems, leading to the formation of α-fluoroketones and other fluorinated products. This selectivity is influenced by the solvent used during the reaction, with methanol and acetonitrile providing distinct pathways for product formation .

Fluorination of Aromatic Compounds

One of the key applications of 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is in the selective fluorination of aromatic ketones. Studies have shown that reactions conducted in methanol yield nearly quantitative formation of α-fluoroketones, while reactions in acetonitrile lead to exclusive fluorofunctionalization of activated aromatic rings . This selectivity is crucial for synthesizing compounds with desired biological activities.

Case Studies

Several studies have highlighted the effectiveness of this compound in various synthetic applications:

  • Study on Aryl Alkyl Ketones : In a study published in Chemical Communications, researchers demonstrated that using Accufluor™ NFTh allowed for efficient and selective fluorination of aryl alkyl ketones, resulting in high yields of the corresponding α-fluoroketones .
  • Reactivity with Nucleophiles : Another investigation explored its reactivity with different nucleophiles, revealing that the compound could effectively introduce fluorine into complex organic molecules, which is valuable for drug discovery and development .

Table: Summary of Biological Activities

Activity TypeDescription
Fluorination Reactions Selective formation of α-fluoroketones from aryl alkyl ketones
Solvent Influence Varied product outcomes based on solvent choice (methanol vs acetonitrile)
Synthetic Applications Useful in drug development and synthesis of fluorinated compounds

Q & A

Basic Questions

Q. What are the standard reaction conditions for electrophilic fluorination using 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)?

The reagent is typically employed in polar aprotic solvents like acetonitrile or DMF at ambient to moderately elevated temperatures (20–80°C). For example, fluorination of pyrazole derivatives requires 1 mmol reagent in acetonitrile with NaHCO₃ as a base at 65°C for 1–24 hours . Substrate-to-reagent stoichiometry is often 1:1, but excess reagent may be needed for electron-deficient substrates. Post-reaction workup involves solvent evaporation, aqueous washes, and chromatography or recrystallization for product isolation .

Q. How does the solubility profile of this reagent influence experimental design?

The compound is highly soluble in water and polar solvents (e.g., acetonitrile, DMF) but poorly soluble in acetone. This solubility dictates solvent selection: reactions in acetonitrile or DMF ensure homogeneous mixing, while acetone can precipitate unreacted reagent for easier removal . For biphasic systems, water-organic solvent mixtures are avoided unless phase-transfer catalysts are used .

Q. What safety precautions are critical when handling this reagent?

Classified as a self-heating solid (UN3088), it requires storage in airtight containers away from moisture and heat. Personal protective equipment (gloves, goggles) and fume hoods are mandatory due to its potential to release toxic HF upon decomposition. Waste disposal must comply with hazardous chemical protocols, emphasizing neutralization with aqueous bicarbonate before disposal .

Advanced Questions

Q. How can regioselectivity be controlled during fluorination of substituted phenols?

Regioselectivity in phenol fluorination depends on solvent polarity, substituent electronic effects, and reagent activation. For 3,4-dimethylphenol, acetonitrile promotes para-fluorination due to stabilization of the transition state by solvent polarity, while nonpolar solvents favor ortho-selectivity. Kinetic studies using ¹⁹F-NMR reveal that electron-donating groups (e.g., -CH₃) accelerate fluorination at ortho positions, whereas electron-withdrawing groups shift selectivity to para sites .

Q. What mechanistic insights explain its dual role as a fluorinating agent and oxidant?

The diazoniabicyclo structure facilitates electrophilic fluorine transfer via a radical cation intermediate. In fluorination, the N–F bond undergoes heterolytic cleavage, releasing F⁺. As an oxidant, the reagent abstracts electrons from substrates (e.g., alcohols to ketones), forming a radical cation that mediates C–C or C–heteroatom bond formation. This dual reactivity is exploited in gold-catalyzed oxidative coupling reactions .

Q. What analytical methods are most effective for monitoring fluorination reactions?

¹⁹F-NMR spectroscopy is indispensable for tracking fluorination progress and quantifying yields using internal standards like octafluoronaphthalene . LC-MS or GC-MS complements structural confirmation, particularly for volatile products. Kinetic studies employ iodometric titration to measure residual reagent or substrate consumption .

Q. How can conflicting data on reaction yields be resolved in fluorination of heterocycles?

Yield discrepancies often stem from substrate purity, solvent moisture, or competing side reactions. For example, fluorination of pyrazole derivatives shows variable yields (75–80%) due to byproduct formation from reagent decomposition. Rigorous drying of solvents and substrates, coupled with stoichiometric optimization (e.g., incremental reagent addition), mitigates these issues .

Q. What role does this reagent play in synthesizing fluorinated nucleosides with enhanced stability?

It enables direct fluorination of ribonucleosides at the 2’-C position, improving enzymatic stability. For instance, fluorinated 2’-C-methyladenosine derivatives exhibit resistance to phosphorylases, enhancing their efficacy as antiviral agents. The reaction proceeds under mild conditions (20°C, 4.5 hours) in acetonitrile, avoiding harsh acids or bases that degrade sensitive substrates .

Q. Can this reagent mediate non-fluorination transformations in organic synthesis?

Yes, it catalyzes iodination, bromination, and thiocyanation via halogen-bond activation. For example, α-iodination of aryl ketones uses elemental iodine activated by the reagent in acetonitrile. It also facilitates oxidative ring-opening of epoxides to vicinal diols or ketones, depending on the solvent system .

Q. What are the environmental implications of its use, and how can waste be managed?

The reagent is classified as environmentally hazardous due to boron and fluorine content. Neutralization protocols involve treatment with aqueous NaHCO₃ to precipitate BF₄⁻ and F⁻ ions, followed by filtration. Wastewater should be tested for residual fluoride (<2 ppm) before disposal. Green chemistry alternatives, such as catalytic recycling or solvent-free conditions, are under investigation but remain underexplored .

Properties

IUPAC Name

1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2O.2BF4/c7-8-1-4-9(10,5-2-8)6-3-8;2*2-1(3,4)5/h10H,1-6H2;;/q+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMMNFGYCLJZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13B2F9N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371995
Record name 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE)
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Molecular Weight

321.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172090-26-5, 162241-33-0
Record name 1-FLUORO-4-HYDROXY-1,4-DIAZONIABICYCLO[2.2.2]OCTANE BIS(TETRAFLUOROBORATE)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
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Record name 172090-26-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 1,4-diazabicyclo[2.2.2]octane N-oxide (12.8 g, 0.1 mole), water (1.8 mL, 0.1 mole) and boron trifluoride (13.6 g, 0.2 mole) in acetonitrile (250 mL) was cooled to 8° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 0.2 mole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 22 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (68% yield).
Quantity
12.8 g
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reactant
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1.8 mL
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13.6 g
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250 mL
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fluorine
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 1,4-diazabicyclo[2.2.2]octane (11.2 g, 0.1 mole) in water (100 mL) was added 30% hydrogen peroxide (22.8 mL) while maintaining the temperature between 15°and 20° C. The reaction was stirred at room temperature (20-22° C.) overnight. Next, boron trifluoride gas (6.8 g, 0.1 mole) and tetrafluoroboric acid (50% solution, 10 mL, 0.1 mole) were added, the solution cooled to 9° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 0.125 mole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 30 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (93% yield).
Quantity
11.2 g
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reactant
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22.8 mL
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100 mL
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6.8 g
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10 mL
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fluorine
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Synthesis routes and methods III

Procedure details

A solution of 1,4-diazabicyclo[2.2.2]octane N-Oxide (25.6 g, 0.2 mole), boron trifluoride gas (13.6 g, 0.2 mole), and tetrafluoroboric acid (10 M solution, 20 mL, 0.2 mole) in water (400 mL) was cooled to 8° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 0.2 mole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 51.4 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (80% yield).
Quantity
25.6 g
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reactant
Reaction Step One
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13.6 g
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reactant
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20 mL
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reactant
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Quantity
400 mL
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solvent
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fluorine
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1,4-diazabicyclo[2.2.2]octane N-oxide (2.56 g, 20 mmole), boron trifluoride etherate (2.4 mL, 20 mmole), and tetrafluoroboric acid (50% solution, 3.66 g, 20 mmole) in acetonitrile (250 mL) was cooled to 8° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 52 mmole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 4.8 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (75% yield).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
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reactant
Reaction Step One
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3.66 g
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reactant
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250 mL
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solvent
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fluorine
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods V

Procedure details

1,4-Diazabicyclo[2.2.2]octane N-oxide was prepared by the reaction of 1,4-diazabicyclo[2.2.2]octane with hydrogen peroxide as described by Farkas in J. Chem. Eng. Data (1968) 13,278. A solution of 1,4-diazabicyclo[2.2.2]octane N-oxide (1.28 g, 10 mmole), sodium tetrafluoroborate (1.1 g, 10 mmole), and tetrafluoroboric acid (50% solution, 1.83 g, 10 mmole) in acetonitrile (250 mL) was cooled to -35° C. and treated with a mixture of fluorine in nitrogen (10% V/V, 14 mmole). The reaction was evaporated, the remaining solid washed with acetone and dried to afford 1.23 grams of 1-hydroxyl-4-fluoro-1,4-diazoniabicyclo [2.2.2]octane bis(tetrafluoroborate) (38% yield); m.p. 336-8° C.; 1H NMR (D2O): d 5.0 (m, 6H), 4.6 (m, 6H); 13C NMR (D2O): d 61.6 (d, J=15.5 Hz), 62.3 (d, J=6.2 Hz); 19F (D2O): d 41 (1F), -150 (8 F); 15(D2): d -207.5 (d, J=84 Hz), -275.9. Anal. Calcd for C6H13B2F9N2O: C, 22.40; H 4.07; N, 8.70; B, 6.72. Found: C, 22.69; H, 4.25; N, 8.80; B, 6.39.
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0 (± 1) mol
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0 (± 1) mol
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1.28 g
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reactant
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1.1 g
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reactant
Reaction Step Two
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1.83 g
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reactant
Reaction Step Two
Quantity
250 mL
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solvent
Reaction Step Two
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fluorine
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

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